5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate
Overview
Description
5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate: is a chemical compound with the molecular formula C10H11BrINO3 and a molecular weight of 400.01 g/mol . This compound is a halogenated heterocycle, which means it contains a ring structure with at least one atom other than carbon, and it is substituted with halogen atoms (bromine and iodine). It is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate typically involves the following steps:
Halogenation: The starting material, pyridine, is halogenated to introduce bromine and iodine atoms at specific positions on the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution Products: The major products of substitution reactions are derivatives of the original compound with different substituents replacing the halogen atoms.
Oxidation and Reduction Products: The products of oxidation and reduction reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Building Block: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the development of new drugs due to its ability to interact with biological targets and its potential therapeutic properties.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate involves its interaction with specific molecular targets. The halogen atoms (bromine and iodine) and the tert-butyl carbonate group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
- 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate
- 5-Bromopyridin-3-yl tert-butyl carbonate
Comparison:
- Uniqueness: 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate is unique due to the specific positions of the bromine and iodine atoms on the pyridine ring. This unique substitution pattern can lead to different reactivity and interactions compared to similar compounds .
- Reactivity: The presence of both bromine and iodine atoms makes this compound highly reactive in substitution reactions, providing versatility in chemical synthesis .
Properties
IUPAC Name |
(5-bromo-2-iodopyridin-3-yl) tert-butyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZEMBHNIBNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670136 | |
Record name | 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-20-8 | |
Record name | 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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